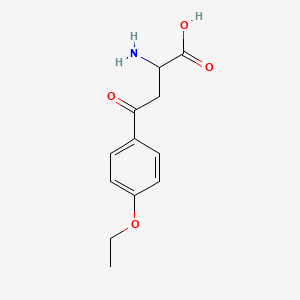
N-(3-chlorophenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)cyclobutanecarboxamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. The cyclobutane core, characterized by its four-membered ring, is a key feature of this molecule, influencing its chemical and physical properties.
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves strategies to form the cyclobutane ring, a challenging task due to the strain in the four-membered ring. A common approach includes photochemical reactions to generate cyclobutane rings through [2+2] cycloadditions. For instance, compounds with similar structural motifs have been synthesized by solid-state photochemical [2+2] cycloaddition reactions, demonstrating the versatility and efficiency of this method in constructing cyclobutane derivatives (Kole, Tan, & Vittal, 2010)).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives reveals significant insights into their chemical behavior. X-ray crystallography studies have shown that cyclobutane rings can adopt various conformations depending on substituents and interactions within the molecule. For example, derivatives with cyclobutane rings have been analyzed to understand the impact of different substituents on the molecular conformation and stability, highlighting the influence of the cyclobutane core on the overall molecular architecture (Renuka et al., 2017)).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including functionalization and ring-opening, under specific conditions. The chemical reactivity is greatly influenced by the strain in the cyclobutane ring and the electronic properties of substituents. For example, studies have shown that cyclobutane carboxamides can be functionalized through direct bis-arylation via double C-H activation, demonstrating the reactivity and potential for diversification of these molecules (Parella, Gopalakrishnan, & Babu, 2013)).
Physical Properties Analysis
The physical properties of N-(3-chlorophenyl)cyclobutanecarboxamide, such as melting point, solubility, and crystal structure, are crucial for its application and handling. Cyclobutane derivatives' physical properties are influenced by their molecular structure, which can be explored through crystallography and computational studies. For example, crystal structure analysis provides detailed information on molecular conformation, packing, and intermolecular interactions, essential for understanding the solid-state properties of these compounds (Ozer, Solmaz, & Arslan, 2021)).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of N-(3-chlorophenyl)cyclobutanecarboxamide. Research into similar cyclobutane derivatives has shed light on their electronic properties, interaction landscapes, and potential as biological agents, emphasizing the importance of the cyclobutane core and substituents in determining the chemical behavior of these molecules (Gallagher et al., 2022)).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Some derivatives of N-(3-chlorophenyl)cyclobutanecarboxamide have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).
Characterization and Crystal Structure Analysis
A number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(3-chlorophenyl)cyclobutanecarboxamide, have been synthesized and characterized by various spectroscopic methods. The crystal structure of one such derivative was analyzed, revealing insights into its molecular conformation (Özer et al., 2009).
Anti-Inflammatory and Antioxidant Activity
Derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound structurally related to N-(3-chlorophenyl)cyclobutanecarboxamide, have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid (Kumar et al., 2008).
Synthesis of Novel Compounds
Research has focused on synthesizing and characterizing novel compounds related to N-(3-chlorophenyl)cyclobutanecarboxamide, contributing to the expanding library of bioactive molecules with potential therapeutic applications (McLaughlin et al., 2016).
Insecticidal Activity
Certain derivatives have been studied for their insecticidal activity against the cowpea aphid, Aphis craccivora Koch. These studies have shown higher insecticidal activity than some reference insecticides, highlighting the potential agricultural applications of these compounds (Abdel-Raheem et al., 2021).
Application in Chemical Receptor Research
N-(3-chlorophenyl)cyclobutanecarboxamide derivatives have been used to explore the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, providing valuable insights into the pharmacological potential of these compounds (Torres et al., 1999).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-2-6-10(7-9)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTPEKDVZVAYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



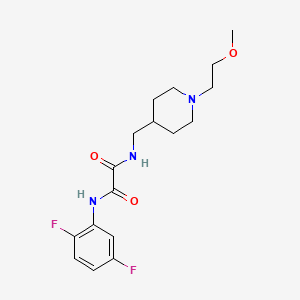
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)
![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)
![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)
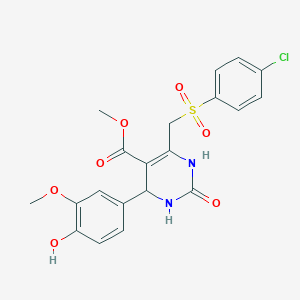
![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)
![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)
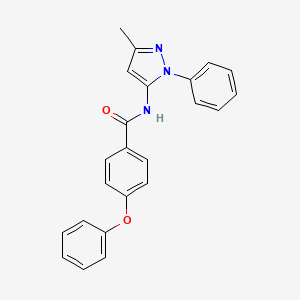

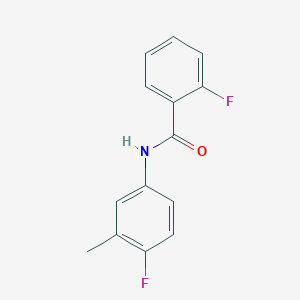
![(5-Bromopyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2485845.png)
